molecular formula C11H13N3O2 B14412943 3-Butoxy-1,2,3-benzotriazin-4(3H)-one CAS No. 81404-48-0

3-Butoxy-1,2,3-benzotriazin-4(3H)-one

Katalognummer: B14412943
CAS-Nummer: 81404-48-0
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: GDWHDOURKVDGOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butoxy-1,2,3-benzotriazin-4(3H)-one is a chemical compound belonging to the benzotriazinone family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method might include the reaction of a benzotriazinone precursor with butanol in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, would be optimized to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods as in the laboratory but with adjustments to accommodate larger quantities. This might include the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Butoxy-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to simpler forms using reducing agents.

    Substitution: Replacement of the butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized benzotriazinone derivative, while substitution could result in a variety of functionalized benzotriazinones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Butoxy-1,2,3-benzotriazin-4(3H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: The parent compound without the butoxy group.

    3-Methoxy-1,2,3-benzotriazin-4(3H)-one: A similar compound with a methoxy group instead of a butoxy group.

    3-Ethoxy-1,2,3-benzotriazin-4(3H)-one: A similar compound with an ethoxy group.

Uniqueness

3-Butoxy-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the butoxy group, which can influence its chemical properties and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.

Eigenschaften

CAS-Nummer

81404-48-0

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

3-butoxy-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C11H13N3O2/c1-2-3-8-16-14-11(15)9-6-4-5-7-10(9)12-13-14/h4-7H,2-3,8H2,1H3

InChI-Schlüssel

GDWHDOURKVDGOQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCON1C(=O)C2=CC=CC=C2N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.